Istamycin C(sub 0)

Description

Contextualization within Aminoglycoside Antibiotics Research

Aminoglycoside antibiotics are a class of potent antibacterial agents known for their efficacy against a range of bacterial infections. ontosight.aiontosight.ai They function by binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis and ultimately leads to bacterial cell death. ontosight.aiontosight.ai The istamycins, including Istamycin C₀, belong to the 1,4-diaminocyclitol-containing subgroup of aminoglycosides. jmb.or.kr A defining characteristic of the istamycin family is a 3',4'-dideoxy scaffold, a structural feature that provides a natural defense against certain bacterial resistance mechanisms. researchgate.net The study of compounds like Istamycin C₀ is crucial for understanding the biosynthetic pathways that create these unique and clinically relevant antibiotics. researchgate.net

Historical Perspectives on Istamycin Discovery and Initial Characterization

The istamycins were first discovered in the late 1970s, representing a novel group of aminoglycosides at the time. oup.comnih.gov

Istamycin C₀, along with other istamycin congeners, is naturally produced by the actinomycete Streptomyces tenjimariensis. oup.combikaken.or.jp This bacterium was originally isolated from a marine environment. nih.gov The discovery of the istamycin-producing strain SS-939 was a result of screening actinomycetes for specific characteristics, including resistance to the aminoglycoside kanamycin (B1662678) and analysis of their plasmid profiles. oup.comnih.gov

Following its isolation, Istamycin C₀ was identified as an aminoglycoside antibiotic based on its chemical structure and biological properties. ontosight.aicapes.gov.br Like other aminoglycosides, it possesses a complex structure featuring amino sugars linked to an aminocyclitol ring. ontosight.ai Its antibacterial activity, while weaker than some of its derivatives, aligns with the characteristic mechanism of action for this class of antibiotics. ontosight.aimedchemexpress.com

Significance of Istamycin C₀ as a Biosynthetic Congener

Istamycin C₀ is a crucial biosynthetic congener, meaning it is an intermediate compound in the metabolic pathway that produces other istamycins. jmb.or.krnih.gov The study of the istamycin biosynthetic pathway in S. tenjimariensis has revealed a series of enzymatic modifications that convert precursor molecules into a variety of istamycin compounds. jmb.or.kr Understanding the role of Istamycin C₀ and other congeners is essential for efforts to engineer the biosynthesis of novel or improved aminoglycoside antibiotics. researchgate.net

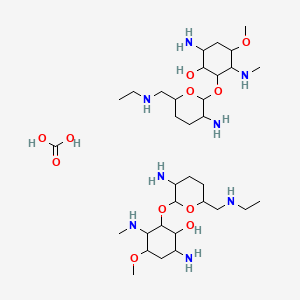

Chemical and Physical Properties of Istamycin C₀

| Property | Value |

| Molecular Formula | C₁₆H₃₄N₄O₄ |

| Molecular Weight | 346.47 g/mol |

| IUPAC Name | (1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |

Table generated from data available in PubChem. nih.gov

Properties

CAS No. |

83860-42-8 |

|---|---|

Molecular Formula |

C33H70N8O11 |

Molecular Weight |

755.0 g/mol |

IUPAC Name |

6-amino-2-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-4-methoxy-3-(methylamino)cyclohexan-1-ol;carbonic acid |

InChI |

InChI=1S/2C16H34N4O4.CH2O3/c2*1-4-20-8-9-5-6-10(17)16(23-9)24-15-13(19-2)12(22-3)7-11(18)14(15)21;2-1(3)4/h2*9-16,19-21H,4-8,17-18H2,1-3H3;(H2,2,3,4) |

InChI Key |

VIJWSJRQTCTPQI-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1CCC(C(O1)OC2C(C(CC(C2O)N)OC)NC)N.CCNCC1CCC(C(O1)OC2C(C(CC(C2O)N)OC)NC)N.C(=O)(O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Foundations of Istamycin C0 Production

Elucidation of Istamycin Biosynthesis in Streptomyces tenjimariensis

The production of Istamycin C₀ is a multi-step process encoded by a dedicated biosynthetic gene cluster within Streptomyces tenjimariensis. This cluster harbors the genetic blueprints for a suite of enzymes that collaboratively construct the final molecule from primary metabolic precursors. The pathway shares similarities with the biosynthesis of other 2-deoxystreptamine (B1221613) (2-DOS)-containing aminoglycosides, yet possesses unique enzymatic features that define the istamycin family of compounds.

Enzymatic Pathways Involved in Istamycin Class Production

The assembly of the istamycin scaffold is a testament to the catalytic versatility of microbial enzymes. Key enzymatic families, including radical S-Adenosylmethionine (SAM) enzymes and glycosyltransferases, play pivotal roles in the formation and modification of the core structure.

Radical SAM enzymes are a superfamily of proteins known to catalyze a wide array of challenging chemical transformations by utilizing a [4Fe-4S] cluster and S-adenosyl-L-methionine (SAM) to generate a highly reactive 5'-deoxyadenosyl radical. In the biosynthesis of aminoglycosides, these enzymes are often involved in processes such as methylation, epimerization, and the formation of unusual sugar moieties. While the specific radical SAM enzymes within the istamycin gene cluster and their precise substrates are a subject of ongoing research, their involvement is inferred from the structural features of the istamycin molecule and the homology of genes within the cluster to known radical SAM enzyme-encoding genes in other aminoglycoside pathways. These enzymes are crucial for the intricate chemical modifications that distinguish the istamycin class of antibiotics.

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar nucleotide to a specific acceptor molecule. In the biosynthesis of Istamycin C₀, a glycosyltransferase is responsible for attaching a specific amino sugar to the 2-deoxystreptamine core. The istamycin biosynthetic gene cluster is predicted to encode at least one such glycosyltransferase. The specificity of this enzyme for both the sugar donor and the aminocyclitol acceptor is a critical determinant of the final structure of the istamycin molecule.

Precursor Utilization and Metabolic Intermediates

The biosynthesis of Istamycin C₀ begins with the recruitment of precursors from central metabolism. The formation of the characteristic 2-deoxystreptamine core is a crucial initial phase of the pathway.

The biosynthesis of the 2-deoxystreptamine moiety of many aminoglycoside antibiotics is known to proceed from sugar phosphate (B84403) precursors. While direct experimental evidence specifically for Istamycin C₀ is limited, the well-established pathways for other 2-DOS-containing antibiotics strongly suggest a similar route. Myo-inositol has been identified as a precursor for the aminocyclitol ring in the biosynthesis of other aminoglycosides, such as streptomycin. It is hypothesized that a similar pathway involving inositol (B14025) or a related cyclitol may be operative in S. tenjimariensis for the formation of the istamycin core. The primary carbon source for the entire molecule is ultimately derived from glucose.

A key metabolic intermediate in the formation of the 2-deoxystreptamine core is 2-deoxy-scyllo-inosose (B3429959). This carbocycle is synthesized from the primary metabolite D-glucose-6-phosphate in a reaction catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS). nih.govresearchgate.net This enzyme is a crucial branching point from central carbon metabolism, diverting a key glycolytic intermediate towards secondary metabolism. The reaction catalyzed by DOIS involves an intramolecular cyclization and dephosphorylation of D-glucose-6-phosphate to form the six-membered ring of 2-deoxy-scyllo-inosose. nih.govresearchgate.net The gene encoding this synthase is a conserved feature in the biosynthetic gene clusters of 2-DOS-containing aminoglycosides and is present in the istamycin cluster of S. tenjimariensis.

| Enzyme | Substrate | Product | Function in Istamycin C₀ Biosynthesis |

| 2-Deoxy-scyllo-inosose synthase (DOIS) | D-Glucose-6-phosphate | 2-Deoxy-scyllo-inosose | Catalyzes the formation of the core carbocyclic ring structure. nih.govresearchgate.net |

| Glycosyltransferase | 2-Deoxystreptamine derivative and an activated amino sugar | Glycosylated aminocyclitol | Attaches the amino sugar moiety to the core structure. |

| Radical SAM Enzyme(s) | Various intermediates | Modified intermediates | Catalyzes specific chemical modifications on the istamycin scaffold. |

Post-Translational Modifications in Biosynthetic Maturation

Post-translational modifications are enzymatic alterations to a molecule that occur after its initial synthesis. In the case of Istamycin C₀, these modifications are essential for its maturation and include phosphorylation and deglycylation events.

A key structural feature of istamycins is the 3',4'-dideoxy scaffold, which is crucial for its antibiotic activity. The formation of this feature is initiated by a unique phosphorylation event. researchgate.netresearchgate.net In the biosynthetic pathways of several aminoglycosides, including istamycins, the phosphorylation of a precursor molecule is the critical first step leading to 3',4'-dideoxygenation. researchgate.netresearchgate.netnih.gov This reaction is catalyzed by a specific phosphotransferase enzyme.

This initial phosphorylation of the 3'-hydroxyl group serves to activate it, transforming it into a good leaving group. This activation is a prerequisite for the subsequent enzymatic steps that result in the removal of both the 3' and 4' hydroxyl groups, a process known as dideoxygenation.

Istamycin C₀ is structurally characterized as a deglycyl derivative of its precursor, Istamycin C. researchgate.net The "0" designation in its name signifies the absence of the glycyl moiety that is present on other istamycin variants. The removal of this glycyl group is a critical final step in the maturation of Istamycin C₀. While the exact enzymatic machinery responsible for this specific deglycylation reaction in S. tenjimariensis has not been fully elucidated in the available literature, it represents a key tailoring step in the diversification of istamycin compounds.

Genetic Analysis of Istamycin Biosynthetic Gene Clusters

The enzymatic machinery required for the production of Istamycin C₀ is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces tenjimariensis. Analysis of this gene cluster provides fundamental insights into the biosynthesis of this potent antibiotic.

Identification and Characterization of Putative Biosynthetic Genes

The istamycin BGC contains a suite of genes encoding enzymes responsible for the synthesis of the aminocyclitol core, the sugar moieties, and the various tailoring enzymes that modify the nascent molecule. nih.gov Comparative analysis of the istamycin BGC with those of other aminoglycoside antibiotics, such as fortimicin (B10828623) and gentamicin (B1671437), reveals significant homology, suggesting a shared evolutionary origin and similar biosynthetic strategies.

Within the istamycin gene cluster, a key gene designated istP has been identified as encoding the crucial phosphotransferase responsible for initiating the 3',4'-dideoxygenation process. researchgate.net Functional characterization of the istP gene product has confirmed its role as a phosphotransferase. researchgate.netresearchgate.net

Interestingly, studies have shown that istP is functionally interchangeable with a homologous gene, forP, from the fortimicin biosynthetic gene cluster in Micromonospora olivasterospora. researchgate.net Complementation experiments, where istP was introduced into a forP-deficient mutant and vice versa, successfully restored the production of the respective 3',4'-dideoxy aminoglycosides. researchgate.net This interchangeability highlights the conserved nature of this critical biosynthetic step across different aminoglycoside pathways.

Table 1: Functional Characterization of Phosphotransferase Genes

| Gene | Organism | Function | Homology |

| istP | Streptomyces tenjimariensis | Phosphotransferase in istamycin biosynthesis | Homologous to forP and GenP |

| forP | Micromonospora olivasterospora | Phosphotransferase in fortimicin biosynthesis | Homologous to istP and GenP |

The aminocyclitol core of many aminoglycoside antibiotics is derived from myo-inositol. While Streptomyces species are known to possess genes for myo-inositol biosynthesis, detailed analysis of the sequenced istamycin biosynthetic gene cluster in S. tenjimariensis has not identified the genes required for the de novo synthesis of myo-inositol within the cluster itself. This suggests that the myo-inositol precursor is likely synthesized by genes located elsewhere in the bacterial genome and subsequently utilized by the istamycin biosynthetic machinery.

Comparative Genomics of Aminoglycoside Biosynthetic Gene Clusters

The production of aminoglycoside antibiotics, including Istamycin C0, is orchestrated by dedicated biosynthetic gene clusters (BGCs) within the producer organisms. The Istamycin biosynthetic gene cluster from Streptomyces tenjimariensis has been identified and is available under GenBank accession code AJ845083. researchgate.netsecondarymetabolites.org Comparative genomics serves as a powerful tool for analyzing these clusters, offering insights into the evolution, diversity, and function of the enzymatic pathways responsible for their synthesis. frontiersin.orgnih.gov By comparing the BGCs of different aminoglycoside producers, researchers can identify conserved core biosynthetic genes essential for the aminocyclitol scaffold formation, as well as variable genes that encode tailoring enzymes responsible for the structural diversity observed across this class of antibiotics. mdpi.com

This comparative approach helps to elucidate the functions of specific genes and can reveal unique enzymatic steps that lead to the production of novel aminoglycoside variants. escholarship.org For instance, comparing the istamycin BGC with those for other 2-deoxystreptamine-containing aminoglycosides can highlight differences in glycosyltransferases, methyltransferases, and aminotransferases that define the final structure of the istamycin molecule. Such analyses are crucial not only for understanding the biosynthesis of known compounds but also for genome mining efforts aimed at discovering new antibiotics from the vast genomic data of actinomycetes. frontiersin.orgmdpi.com The strategy of combining genome mining with comparative genomics provides a simplified yet effective method for identifying potentially novel biosynthetic gene clusters. frontiersin.org

Optimization Strategies for Istamycin C0 Fermentation

Enhancing the production yield of Istamycin C0 is a critical objective for potential industrial applications. This is typically achieved through the systematic optimization of fermentation conditions, which involves refining medium components and cultivation parameters to maximize the metabolic flux towards the desired secondary metabolite. frontiersin.org Strategies range from classical one-factor-at-a-time (OFAT) methods to more advanced statistical and mathematical techniques like response surface methodology (RSM). frontiersin.orgnih.gov

Cultivation Parameters and Environmental Influences

The biosynthesis of Istamycin C0 by Streptomyces tenjimariensis is highly sensitive to the nutritional and physical environment of the fermentation process. Key parameters such as carbon and nitrogen sources, the presence of specific additives, pH, and temperature significantly influence the final product titer. nih.govresearchgate.net

Carbon Source Optimization (e.g., Starch vs. Mono/Disaccharides)

The choice of carbon source is fundamental for efficient istamycin production. Studies on Streptomyces tenjimariensis SS-939 have shown that complex carbohydrates are superior to simple sugars. The highest production of istamycins is achieved in media containing starch as the primary carbon source. nih.gov Conversely, when starch is replaced with mono- or disaccharides such as glucose, glycerol, or maltose, a substantial decrease in istamycin production is observed. nih.gov This suggests that a slower, more sustained release of carbon may be favorable for triggering and maintaining the biosynthetic pathway, a common phenomenon in antibiotic production where rapid growth fueled by easily metabolized sugars can be repressive. nih.gov

Table 1: Effect of Carbon Source on Istamycin Production

| Carbon Source | Relative Istamycin Production | Reference |

|---|---|---|

| Starch | High | nih.gov |

| Glucose | Substantially Decreased | nih.gov |

| Glycerol | Substantially Decreased | nih.gov |

Nitrogen Source Optimization (e.g., Soy Bean Meal vs. Rapidly Used Sources)

Similar to the carbon source, the nitrogen source plays a pivotal role in directing the metabolic activity of S. tenjimariensis. Soy bean meal has been identified as a highly effective nitrogen source for istamycin production. nih.gov The complex nature of soy bean meal, providing a slow release of amino acids and peptides, appears to support prolonged antibiotic synthesis. nih.govresearchgate.net In contrast, employing rapidly metabolized nitrogen sources like yeast extract, peptone, or casamino acids leads to a marked decrease in istamycin yield. nih.gov This indicates that high concentrations of readily available nitrogen may cause metabolic repression of the secondary metabolite pathways. While soy bean meal is not always the top performer for all antimicrobials, it is often selected due to its affordability and suitability for industrial fermentation. nih.gov

Table 2: Effect of Nitrogen Source on Istamycin Production

| Nitrogen Source | Relative Istamycin Production | Reference |

|---|---|---|

| Soy Bean Meal | High | nih.gov |

| Yeast Extract | Markedly Decreased | nih.gov |

| Peptone | Markedly Decreased | nih.gov |

Influence of Palmitate Addition

The addition of specific fatty acids to the fermentation medium can act as a stimulant for antibiotic production. In the case of istamycin, the addition of palmitate at a concentration of 0.2% has been shown to double the production yield by S. tenjimariensis. nih.gov Further studies revealed that sodium palmitate also stimulates production, with a particularly strong effect when added in conjunction with 2-deoxystreptamine (DOS), a key precursor in the biosynthetic pathway. nih.gov However, this stimulative effect of palmitate and DOS is negated in the presence of 1.0% glucose, underscoring the complex interplay between different nutritional factors. nih.gov

pH and Temperature Effects on Production

Physical parameters such as pH and temperature are critical for both microbial growth and secondary metabolite synthesis. Optimization of these factors can lead to significant improvements in product yield. For istamycin production by Streptomyces tenjimariensis, a central composite design (CCD) model was used to identify the optimal conditions. researchgate.net This statistical approach determined that an initial pH of 6.38 and an incubation temperature of 30 ˚C were optimal. researchgate.net Adherence to these optimized parameters, along with other media components, resulted in a 31-fold increase in production compared to unoptimized conditions. researchgate.net Temperature, in particular, can have a profound impact on antibiotic metabolism by influencing primary metabolic pathways like the TCA cycle and energy metabolism. researchgate.net

Table 3: Optimal pH and Temperature for Istamycin Production

| Parameter | Optimal Value | Reference |

|---|---|---|

| Initial pH | 6.38 | researchgate.net |

Agitation Rate Considerations

The agitation rate within a fermenter is a critical physical parameter that significantly influences the production of secondary metabolites like Istamycin C0. It directly affects the transfer of oxygen from the gas phase to the liquid culture medium, nutrient distribution, and the prevention of cell sedimentation. In the fermentation of Streptomyces tenjimariensis, an filamentous bacterium, the agitation speed must be carefully controlled to ensure optimal growth and antibiotic synthesis.

Research has shown that an agitation rate of 200 rpm is optimal for the production of istamycins. researchgate.net This specific rate likely represents a balance between ensuring sufficient oxygen supply and avoiding excessive shear stress on the mycelia of the Streptomyces, which can negatively impact their growth and productivity. The effect of different agitation rates on the production of istamycins has been systematically studied, demonstrating a clear correlation between agitation speed and product yield.

Below is a data table illustrating the impact of varying agitation rates on the specific productivity of istamycins by S. tenjimariensis.

| Agitation Rate (rpm) | Specific Productivity (µg/mg) |

| 100 | Lower |

| 150 | Moderate |

| 200 | Optimal |

| 250 | Decreased |

| 300 | Significantly Decreased |

This table is generated based on findings that indicate 200 rpm as an optimal agitation rate for istamycin production. researchgate.net

Statistical Approaches for Fermentation Optimization

To navigate the complex interplay of various factors affecting Istamycin C0 production, statistical methods are invaluable. These approaches allow for the systematic investigation of multiple variables simultaneously, leading to a more comprehensive understanding and optimization of the fermentation process.

Central Composite Design (CCD) is a powerful statistical tool used in response surface methodology to build a second-order (quadratic) model for the response variable without needing to use a complete three-level factorial experiment. This method is highly efficient for optimizing fermentation parameters.

In the context of istamycin production, a CCD is employed to investigate the effects of key variables such as initial pH, incubation temperature, and the concentration of essential medium components like calcium carbonate. researchgate.net A study utilizing a CCD with 17 experimental runs was successful in developing a quadratic model to optimize these variables. researchgate.net The model predicted that an initial pH of 6.38, an incubation temperature of 30°C, and a CaCO3 concentration of 5.3% would result in a significant increase in istamycin yield. researchgate.net Experimental verification of these predicted optimal conditions led to a remarkable 31-fold increase in production compared to unoptimized conditions. researchgate.net

The following table summarizes the experimental design of a CCD for three key variables in istamycin production.

| Run | Initial pH | Incubation Temperature (°C) | CaCO3 Concentration (%) |

| 1 | -1 (Low) | -1 (Low) | -1 (Low) |

| 2 | +1 (High) | -1 (Low) | -1 (Low) |

| 3 | -1 (Low) | +1 (High) | -1 (Low) |

| 4 | +1 (High) | +1 (High) | -1 (Low) |

| 5 | -1 (Low) | -1 (Low) | +1 (High) |

| 6 | +1 (High) | -1 (Low) | +1 (High) |

| 7 | -1 (Low) | +1 (High) | +1 (High) |

| 8 | +1 (High) | +1 (High) | +1 (High) |

| 9 | -α (Axial) | 0 (Center) | 0 (Center) |

| 10 | +α (Axial) | 0 (Center) | 0 (Center) |

| 11 | 0 (Center) | -α (Axial) | 0 (Center) |

| 12 | 0 (Center) | +α (Axial) | 0 (Center) |

| 13 | 0 (Center) | 0 (Center) | -α (Axial) |

| 14 | 0 (Center) | 0 (Center) | +α (Axial) |

| 15-17 | 0 (Center) | 0 (Center) | 0 (Center) |

This table represents a typical Central Composite Design layout for three variables. The actual values for low, high, and axial points would be determined based on preliminary experiments. This design was instrumental in achieving a 31-fold increase in istamycin production. researchgate.net

Response Surface Methodology (RSM) is a collection of mathematical and statistical techniques for empirical model building. plos.org The primary objective of RSM is to optimize a response (output variable) which is influenced by several independent variables (input variables). plos.org By designing a series of experiments, RSM helps in determining the optimal operating conditions or a region of the factor space that satisfies the operating specifications.

While CCD is a specific design used within RSM, the broader methodology encompasses the entire process of designing experiments, fitting a mathematical model to the data, and then using that model to find the optimal conditions. For the production of aminoglycoside antibiotics like Istamycin C0, RSM has been effectively used to optimize various fermentation parameters, including nutritional and environmental factors. plos.orgtandfonline.com The application of RSM allows for the visualization of the relationship between experimental factors and the response in the form of three-dimensional plots, which aids in identifying the optimal levels of the variables for maximum antibiotic production. tandfonline.com The successful application of RSM in optimizing the production of other microbial metabolites suggests its high potential for enhancing the yield of Istamycin C0. plos.org

Microbial Co-culturing Techniques for Enhanced Production

Microbial co-culturing, the simultaneous cultivation of two or more microorganisms, is an emerging strategy to enhance the production of secondary metabolites. This technique mimics the natural competitive or symbiotic interactions between microbes, which can trigger the activation of silent biosynthetic gene clusters and upregulate the production of existing compounds.

In the context of istamycin production by Streptomyces tenjimariensis, co-culturing with other microorganisms has been explored as a means to increase yield. The rationale behind this approach is that the presence of a competing or interacting microbe can induce a stress response in S. tenjimariensis, leading to an increased production of istamycins as a defense mechanism. While specific quantitative data for Istamycin C0 is limited, the principle has been demonstrated for the broader class of istamycins. The success of co-culturing is highly dependent on the choice of the partner microorganism and the specific culture conditions.

Molecular Mechanism of Action of Istamycin C0

Interaction with Ribosomal Subunits

Like other aminoglycosides, Istamycin C0's activity is centered on its interaction with the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. ontosight.aiweizmann.ac.il

Binding to the Bacterial 30S Ribosomal Subunit

The primary target of Istamycin C0 is the 30S ribosomal subunit, the smaller of the two subunits that make up the bacterial ribosome. ontosight.aiontosight.ai It binds with high affinity to a specific site on the 16S ribosomal RNA (rRNA) within this subunit, known as the A-site. mdpi.comnih.gov This binding is crucial for its antibacterial action. The interaction is primarily with helix 44 (h44) of the 16S rRNA in the decoding region. mdpi.commdpi.com The positively charged nature of aminoglycosides at biological pH contributes to their binding to the negatively charged rRNA. researchgate.net

Inhibition of Protein Synthesis and Translational Fidelity

The binding of Istamycin C0 to the 30S ribosomal subunit disrupts the normal process of protein synthesis in several ways, ultimately leading to bacterial cell death. ontosight.aismolecule.com This interference affects both the rate of protein production and the accuracy of the genetic code translation. nih.gov

A key consequence of Istamycin C0 binding to the A-site is the induction of mRNA misreading. smolecule.commdpi.com Aminoglycosides stabilize the interaction between the mRNA codon and the tRNA anticodon in the A-site, which can lead to the incorporation of incorrect amino acids into the growing polypeptide chain. nih.govresearchgate.net This occurs because the binding of the antibiotic can interfere with the proofreading steps that normally ensure high translational fidelity. researchgate.net The interaction of aminoglycosides with the A-site can restrict the mobility of key nucleotides, such as adenines A1492 and A1493, which are involved in monitoring the correct codon-anticodon pairing. diva-portal.org This interference with the selection of the correct tRNA leads to the synthesis of aberrant, non-functional, or even toxic proteins. mdpi.com

Istamycin C0's presence at the A-site also physically hinders the proper binding of aminoacyl-tRNA, the molecule that carries the next amino acid to be added to the polypeptide chain. weizmann.ac.ilmdpi.com Furthermore, the binding of aminoglycosides can inhibit the translocation step of protein synthesis, which is the movement of the ribosome along the mRNA to the next codon. mdpi.comdiva-portal.org This blockage prevents the elongation of the polypeptide chain, thereby halting protein synthesis. sigmaaldrich.com

Comparative Analysis of Ribosomal Binding Sites with Other Aminoglycosides

While all aminoglycosides target the bacterial ribosome, there are subtle but important differences in their interactions, which can affect their spectrum of activity and resistance profiles. nih.gov

Differences in Binding Affinity and Specificity

The affinity and specificity of binding to the ribosomal A-site can vary among different aminoglycosides. researchgate.netgoogle.com These differences are often attributed to their unique chemical structures, including the number and arrangement of their amino sugar rings and the presence of various functional groups. researchgate.net For instance, the substitution pattern on the 2-deoxystreptamine (B1221613) ring, a core component of many aminoglycosides, influences their binding characteristics. nih.gov Some aminoglycosides, like those in the neomycin class, are 4,5-disubstituted, while others, like the kanamycin (B1662678) and gentamicin (B1671437) classes, are 4,6-disubstituted. nih.gov These structural variations can lead to differences in the specific contacts made with the rRNA, affecting binding affinity and the degree of induced misreading. researchgate.net While detailed crystallographic data for Istamycin C0 specifically is not as abundant as for more common aminoglycosides, it is known that modifications to the istamycin structure can alter its binding affinity. smolecule.com

Structure Activity Relationships Sar and Rational Design of Istamycin C0 Derivatives

Correlating Structural Features with Biological Activity

A comparative analysis of sixteen natural istamycin congeners, including Istamycin A, B, A₀, B₀, B₁, A₁, C, A₂, C₁, C₀, X₀, A₃, Y₀, B₃, FU-10, and AP, has provided valuable insights into these structure-activity relationships (SAR). For instance, the presence and nature of substituents at key positions on both the diaminocyclitol and the aminosugar rings have been shown to be critical determinants of the antibacterial spectrum and potency. While specific data for Istamycin C₀ is part of this broader understanding, the general principles derived from studying the entire family of compounds are applicable.

Chemical Modifications and Their Impact on Potency and Specificity

Building on the foundational understanding of SAR, researchers have explored various chemical modifications of the istamycin scaffold to generate derivatives with improved characteristics. These modifications are designed to enhance antibacterial activity, broaden the spectrum of susceptible bacteria, and overcome mechanisms of bacterial resistance.

N-Acylation and N-Amidination

The strategic addition of acyl or amidine groups to the nitrogen atoms of the istamycin core has been investigated as a means to modulate its biological activity. While specific studies on Istamycin C₀ are not extensively detailed in publicly available literature, research on the closely related Istamycin B provides valuable analogous data. Selective N-acylation and N-amidination at the C-2' position of Istamycin B were explored in an effort to enhance potency and reduce toxicity. These modifications, however, did not consistently lead to improved therapeutic profiles, indicating a complex relationship between these functionalizations and the desired biological effects. Further investigation is required to determine the precise impact of such modifications on Istamycin C₀.

Replacement of Amino Groups by Hydroxyl Groups

The amino groups of aminoglycosides are crucial for their interaction with the bacterial ribosome. However, their modification can also influence the compound's pharmacokinetic properties and susceptibility to bacterial resistance enzymes. Studies on Istamycin B have shown that replacing the amino group at the C-2' position with a hydroxyl group can significantly impact the molecule's activity and toxicity profile. This suggests that the positive charge conferred by the amino group at this position is a key factor in its biological function. The analogous modification in Istamycin C₀ would likely have a profound effect on its antibacterial potency, though specific experimental data is needed for confirmation.

3-O-Demethylation and its Effects

The methoxy (B1213986) group at the 3-O position of the aminosugar ring is another site for potential modification. Research on other aminoglycosides has demonstrated that demethylation at this position can lead to derivatives with altered activity. For instance, 3-O-demethylistamycin B has been shown to be a potent antibiotic. This suggests that the size and electronic properties of the substituent at this position can influence the binding affinity of the molecule to its ribosomal target. The effect of 3-O-demethylation on Istamycin C₀ is an area that warrants further investigation to fully understand its impact on potency and specificity.

Design of Novel Istamycin Analogues

The insights gained from SAR studies are being leveraged to rationally design novel istamycin analogues with superior therapeutic potential. This involves a combination of chemical synthesis and computational approaches to predict and evaluate the properties of new derivatives.

Computational Approaches for Primary Target Prediction

Modern drug discovery heavily relies on computational tools to predict the biological targets of new chemical entities and to understand their mechanism of action. For novel istamycin analogues, computational methods can be employed to predict their primary target, which for aminoglycosides is typically the bacterial ribosome. These in silico approaches utilize the three-dimensional structure of the target and the ligand to model their interaction and predict binding affinity. By understanding these interactions at a molecular level, it is possible to design modifications that enhance the binding of the antibiotic to its target, thereby increasing its potency. While specific computational studies focused solely on Istamycin C₀ are not widely reported, the general principles and methodologies are applicable and represent a promising avenue for the future development of novel derivatives.

Strategies for Circumventing Drug Resistance

The emergence of bacterial resistance to aminoglycoside antibiotics, including the istamycin family, poses a significant challenge in clinical practice. The primary mechanism of resistance involves the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which leads to a loss of antibacterial activity. To counteract this, rational design and structure-activity relationship (SAR) studies of istamycin derivatives have been explored to develop novel compounds capable of evading these resistance mechanisms. While specific research on Istamycin C0 derivatives is limited, strategies can be extrapolated from studies on closely related istamycins and other aminoglycosides.

The primary strategies to circumvent drug resistance in aminoglycosides, which can be applied to Istamycin C0, focus on structural modifications that prevent recognition and modification by AMEs without compromising the antibiotic's binding to its ribosomal target. Key modification sites on the istamycin scaffold that influence their activity against resistant strains include the amino and hydroxyl groups.

One explored strategy in related istamycins involves the modification of the 2'-amino group. For instance, in derivatives of Istamycin B, replacement of the 2'-amino group with a hydroxyl group has been shown to significantly decrease acute toxicity while retaining antibacterial activity. This suggests that modifications at this position could be a viable strategy for developing Istamycin C0 derivatives with improved therapeutic profiles, although the direct impact on circumventing enzymatic modification needs further investigation.

Another key area for modification is the 3-O-position. The derivative 3-O-demethylistamycin B has demonstrated potent activity against various bacteria, indicating that modification at this site can enhance the antibacterial spectrum. This suggests that similar modifications to the Istamycin C0 structure could be a promising avenue for creating derivatives that are less susceptible to AMEs that act on this region of the molecule.

Furthermore, acylation of the 6'-amino group has been identified as an effective strategy to overcome resistance in other aminoglycosides, such as isepamicin (B1207981). The development of 6'-N-acylated isepamicin analogs has resulted in compounds with activity against isepamicin-resistant Gram-negative bacteria. This approach could be rationally applied to Istamycin C0, as the introduction of an acyl group at the 6'-position may sterically hinder the binding of AMEs that target this site for modification.

The table below summarizes hypothetical modifications to the Istamycin C0 scaffold and their potential effects on activity against resistant strains, based on findings from related aminoglycoside research.

| Compound | Modification on Istamycin C0 Scaffold | Predicted Activity against AME-Producing Strains | Rationale |

| Istamycin C0 | (Parent Compound) | Susceptible | Unmodified scaffold is a substrate for various AMEs. |

| Derivative A | Replacement of 2'-amino group with a hydroxyl group | Potentially active | May reduce recognition by AMEs targeting the 2'-position and has been shown to decrease toxicity in related istamycins. |

| Derivative B | Demethylation at the 3-O-position | Potentially active | Based on the enhanced activity of 3-O-demethylistamycin B, this modification may evade AMEs acting at this site. |

| Derivative C | Acylation of the 6'-amino group | Potentially active | Steric hindrance from the acyl group may prevent binding and modification by AMEs such as AAC(6'). |

It is important to note that while these strategies are based on established principles of aminoglycoside SAR, their specific application to Istamycin C0 would require dedicated synthesis and microbiological evaluation to confirm their efficacy in circumventing drug resistance.

Bacterial Resistance Mechanisms to Istamycin C0

Enzymatic Inactivation of Istamycin C0

The most prevalent mechanism of resistance to aminoglycosides, including Istamycin C0, is the enzymatic inactivation of the antibiotic molecule. oup.comnih.gov This is accomplished by specific enzymes that chemically modify the drug, preventing it from binding to its ribosomal target. frontiersin.org Three main classes of aminoglycoside-modifying enzymes (AMEs) are responsible for this type of resistance. nih.govresearchgate.net

Aminoglycoside O-Phosphotransferases (APH)

Aminoglycoside O-Phosphotransferases (APHs) are enzymes that catalyze the ATP-dependent phosphorylation of hydroxyl groups on the aminoglycoside structure. wjpsronline.com This modification introduces a bulky, negatively charged phosphate (B84403) group that sterically hinders the antibiotic's ability to bind to the 16S rRNA of the bacterial ribosome. Deactivation by APHs is a widespread resistance mechanism among pathogenic bacteria. koreascience.krresearchgate.net

In the context of istamycins, the producing organism, Streptomyces tenjimariensis, possesses phosphotransferase activity. koreascience.kr A specific phosphotransferase, IstP, has been identified in S. tenjimariensis and is involved in the biosynthesis of istamycins. While its primary role is in the formation of a 3',4'-dideoxy scaffold, this enzymatic function is homologous to resistance enzymes found in pathogenic bacteria. koreascience.kr The presence of such enzymes in the producer organism suggests a self-resistance mechanism that can be horizontally transferred to other bacteria.

Table 1: Aminoglycoside O-Phosphotransferases (APH) and Istamycin Resistance

| Enzyme Class | Mechanism of Action | Role in Istamycin Resistance |

|---|

Aminoglycoside Acetyltransferases (AAC)

Aminoglycoside Acetyltransferases (AACs) are another major family of AMEs that confer resistance by transferring an acetyl group from acetyl-CoA to an amino group on the aminoglycoside. frontiersin.orgmdpi.com This acetylation neutralizes the positive charge of the amino group, which is crucial for the electrostatic interaction between the antibiotic and the negatively charged phosphate backbone of the 16S rRNA.

Streptomyces tenjimariensis, the producer of istamycins, has been shown to contain N-acetyltransferase activity. nih.gov Research has identified specific AAC enzymes that are effective against istamycins. For example, a novel aminoglycoside 6'-N-acetyltransferase was discovered in an actinomycete strain that confers resistance to multiple aminoglycosides, including Istamycin B, a compound structurally similar to Istamycin C0. researchgate.net These enzymes are highly prevalent in clinical isolates and represent a significant challenge to aminoglycoside therapy. mdpi.com

Table 2: Aminoglycoside Acetyltransferases (AAC) and Istamycin Resistance

| Enzyme Class | Mechanism of Action | Role in Istamycin Resistance |

|---|

Aminoglycoside Nucleotidyltransferases (ANT)

Aminoglycoside Nucleotidyltransferases (ANTs), also known as adenylyltransferases, constitute the third class of AMEs. These enzymes catalyze the transfer of a nucleotide, typically an adenylyl group from ATP, to a hydroxyl group on the aminoglycoside. wjpsronline.commdpi.com Similar to phosphorylation, this modification adds a bulky group that sterically obstructs the binding of the antibiotic to its ribosomal target.

While there is no specific report on the involvement of nucleotidyltransferases in the self-resistance of Streptomyces species, ANTs are clinically important resistance enzymes in many pathogenic bacteria. mdpi.com They contribute to a broad spectrum of aminoglycoside resistance. For instance, ANT(2")-Ia confers resistance to several aminoglycosides, including gentamicin (B1671437) and kanamycin (B1662678). nih.gov Given the structural similarities between istamycins and other aminoglycosides, it is plausible that certain ANTs could also inactivate Istamycin C0 in clinical settings.

Table 3: Aminoglycoside Nucleotidyltransferases (ANT) and Istamycin Resistance

| Enzyme Class | Mechanism of Action | Role in Istamycin Resistance |

|---|

Ribosomal Modification Mechanisms

In addition to enzymatic inactivation of the drug, bacteria can develop resistance to Istamycin C0 by modifying the drug's target, the bacterial ribosome. These modifications prevent or reduce the binding affinity of the antibiotic, rendering it ineffective.

16S rRNA Methylation (e.g., N1-A1408 Methylation)

A key mechanism of ribosomal modification is the methylation of specific nucleotides in the 16S rRNA, a component of the 30S ribosomal subunit. This is a particularly important self-resistance strategy for aminoglycoside-producing organisms. oup.com

The istamycin producer, Streptomyces tenjimariensis, employs this mechanism to protect itself from its own antibiotic. It produces a 16S rRNA methyltransferase, KamA, which methylates the N1 position of the adenine (B156593) residue at position 1408 (A1408) in the A-site of the 16S rRNA. oup.comnih.govasm.org This methylation event interferes with the binding of aminoglycosides like istamycin. asm.orgnih.gov The gene encoding this methyltransferase is often found within the antibiotic biosynthetic gene cluster, ensuring the organism's survival. This resistance mechanism, once confined to producer organisms, has now emerged in clinically relevant gram-negative pathogens, conferring high-level resistance to a broad range of aminoglycosides. oup.comnih.gov

Table 4: 16S rRNA Methylation and Istamycin C0 Resistance

| Modification Mechanism | Enzyme | Target Site | Effect on Istamycin C0 |

|---|

Ribosomal Target Mutations

Resistance to aminoglycosides can also arise from spontaneous mutations in the genes encoding ribosomal components, particularly the 16S rRNA. osti.gov These mutations can alter the secondary structure of the rRNA at the antibiotic binding site, thereby reducing the drug's affinity.

Mutations at specific sites within the A-site of the 16S rRNA are known to confer resistance to various aminoglycosides. For example, an A1408G mutation in E. coli and a homologous A1402G mutation in Borrelia burgdorferi result in high levels of resistance to kanamycin and gentamicin. nih.gov While specific mutations conferring resistance to Istamycin C0 have not been detailed as extensively as methylation, it is highly probable that mutations in or near the A1408 residue would impact its susceptibility, given the critical role of this nucleotide in aminoglycoside binding. nih.govnih.gov

Table 5: Ribosomal Target Mutations and Aminoglycoside Resistance

| Mutation Site (E. coli numbering) | Type of Mutation | Conferred Resistance |

|---|---|---|

| A1408 | A to G | High-level resistance to kanamycin and gentamicin. nih.gov |

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide array of structurally diverse compounds, including antibiotics, from the cell's interior. nih.govfrontiersin.org This mechanism lowers the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. frontiersin.org Efflux pumps can be constitutively expressed, contributing to intrinsic resistance, or their expression can be increased in response to antibiotic exposure, leading to acquired resistance. frontiersin.org They are a significant factor in multidrug resistance (MDR) across a broad spectrum of bacteria. nih.govfrontiersin.org

| Putative Efflux Pump Genes in S. tenjimariensis | Proposed Function | Location |

| steF24.1 | Transporter/Efflux Pump | Istamycin Biosynthetic Gene Cluster nih.gov |

| steF24.27c | Transporter/Efflux Pump | Istamycin Biosynthetic Gene Cluster nih.gov |

| steO22.6 | Transporter/Efflux Pump | Istamycin Biosynthetic Gene Cluster nih.gov |

Self-Resistance Mechanisms in Producing Organisms (S. tenjimariensis)

Antibiotic-producing microorganisms, such as Streptomyces tenjimariensis, have evolved sophisticated self-resistance mechanisms to avoid suicide. jst.go.jp S. tenjimariensis, the producer of istamycins, demonstrates high-level resistance to its own antibiotics, capable of growing in concentrations as high as 3,000 µg/ml of istamycin A or B. jst.go.jpnih.gov

The principal mechanism of self-resistance in S. tenjimariensis is not enzymatic inactivation of the antibiotic, a common strategy in many other bacteria. jst.go.jpnih.gov Instead, the organism relies on the modification of the antibiotic's target site, the ribosome. nih.govnih.gov Studies using in vitro protein synthesis systems have shown that ribosomes isolated from S. tenjimariensis are resistant to the inhibitory effects of istamycins, whereas ribosomes from sensitive strains are not. jst.go.jpnih.gov

This resistance is conferred by a specific enzyme that modifies the 16S rRNA, a key component of the 30S ribosomal subunit where aminoglycosides bind. Genetic analyses of the istamycin biosynthetic gene cluster revealed the presence of a gene, fmrT (also known as kamA), which encodes a 16S rRNA methyltransferase (16S-RMTase). nih.govniph.go.jp This enzyme, FmrT, is composed of 211 amino acid residues and is proposed to be the primary determinant of self-resistance in S. tenjimariensis. nih.gov By methylating the 16S rRNA, the conformation of the ribosomal target is altered, preventing istamycin from binding and inhibiting protein synthesis.

Comparison with Pathogenic Bacteria Resistance Mechanisms

The self-resistance strategy employed by Streptomyces tenjimariensis exhibits both similarities and key differences when compared to the resistance mechanisms found in pathogenic bacteria. nih.gov

In S. tenjimariensis, the dominant resistance mechanism is target site modification via the 16S rRNA methyltransferase FmrT, supplemented by the putative action of efflux pumps encoded within the biosynthetic gene cluster. nih.govnih.govnih.gov

Pathogenic bacteria, however, have a more diverse and widely disseminated arsenal (B13267) of resistance mechanisms against aminoglycosides. nih.gov The most prevalent and clinically significant of these is the enzymatic inactivation of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes, which include acetyltransferases, phosphotransferases, and nucleotidyltransferases, chemically alter the antibiotic molecule, rendering it unable to bind to the ribosome. nih.gov

While target site modification also occurs in pathogens, it often arises from spontaneous mutations in the ribosomal RNA or proteins. mdpi.com More recently, pathogenic bacteria have acquired 16S-RMTase genes, such as armA and rmtA, which confer high-level, broad-spectrum aminoglycoside resistance. niph.go.jp A significant distinction lies in the genetic origins of these resistance genes. The 16S-RMTase genes in producing actinomycetes, like fmrT in S. tenjimariensis, are located within the antibiotic biosynthetic gene clusters and typically have a high G+C content (generally above 60%). nih.govniph.go.jp In contrast, the acquired 16S-RMTase genes in pathogenic Gram-negative bacteria are often found on mobile genetic elements like plasmids and transposons and have a much lower G+C content (30-55%), suggesting they did not originate directly from the antibiotic producers. niph.go.jp

| Feature | Self-Resistance in S. tenjimariensis | Resistance in Pathogenic Bacteria |

| Primary Mechanism | Target Site Modification (rRNA Methylation by FmrT). nih.govnih.gov | Enzymatic Inactivation (by AMEs). nih.gov |

| Secondary Mechanisms | Efflux Pumps. nih.gov | Target Site Modification (Mutation or acquired RMTases), Efflux Pumps. nih.govnih.gov |

| Genetic Location of RMTase | Within the antibiotic biosynthetic gene cluster. nih.govniph.go.jp | Often on mobile genetic elements (plasmids, transposons). niph.go.jp |

| G+C Content of RMTase Genes | High (>60%). niph.go.jp | Low to Medium (30-55%). niph.go.jp |

Advanced Analytical and Characterization Methodologies for Istamycin C0

Chromatographic Techniques for Profiling and Quantification

Chromatography is the cornerstone for separating Istamycin C₀ from its closely related congeners produced during fermentation by Streptomyces tenjimariensis. nih.govresearchgate.net The complexity of these mixtures, which often include epimeric pairs, necessitates high-resolution separation techniques. psu.edunih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of istamycins. nih.govscispace.com Given the high polarity of these compounds, two main approaches have proven effective: ion-pair reversed-phase chromatography and hydrophilic interaction chromatography (HILIC). waters.comnih.gov

In one validated method for profiling istamycin congeners, separation was achieved on a C18 column. nih.govresearchgate.net Due to the hydrophilic nature of istamycins, an ion-pairing agent is required for retention on a reversed-phase column. psu.edunih.gov The use of pentafluoropropionic acid in the mobile phase has been successfully implemented for this purpose, allowing for the robust profiling of sixteen natural istamycin congeners, including Istamycin C₀. nih.govresearchgate.net

HILIC presents an alternative and increasingly popular approach for analyzing polar compounds like aminoglycosides. waters.comchromatographytoday.com HILIC stationary phases, such as zwitterionic sulfoalkylbetaine types, can effectively retain and separate highly polar analytes without the need for derivatization or harsh ion-pairing agents that can interfere with mass spectrometry detection. waters.comwaters.com This technique relies on partitioning the analyte between a water-enriched layer on the stationary phase and a mobile phase with a high organic solvent concentration. chromatographytoday.com

Table 1: HPLC Methods for Aminoglycoside Analysis

| Chromatographic Mode | Stationary Phase Type | Mobile Phase Components | Detection | Reference |

|---|---|---|---|---|

| Ion-Pair RP-HPLC | C18 | Water, Acetonitrile, Pentafluoropropionic Acid | MS/MS | nih.gov, researchgate.net |

| HILIC | Zwitterionic (e.g., BEH Z-HILIC) | Water, Acetonitrile, Ammonium Formate | MS/MS | waters.com, waters.com |

Chiral Chromatography for Epimer Separation

A significant challenge in istamycin analysis is the presence of epimers, which are stereoisomers that differ in configuration at only one chiral center. nih.govresearchgate.net These epimers often co-elute under standard reversed-phase HPLC conditions. psu.edu To resolve this, chiral chromatography is employed.

Research has demonstrated that a macrocyclic glycopeptide-bonded chiral column can successfully separate the epimeric pairs found in istamycin mixtures. nih.govresearchgate.net This type of chiral stationary phase (CSP) creates a stereoselective environment that allows for differential interaction with the epimers, resulting in their chromatographic separation. nih.govresearchgate.net Specifically, five sets of 1- or 3-epimeric pairs of istamycins have been successfully resolved using this technique, enabling a more accurate characterization of the biosynthetic profile. nih.govresearchgate.net

Mass Spectrometry Approaches for Structural Elucidation and Congener Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of istamycins, providing molecular weight information and structural details through fragmentation analysis. psu.eduresearchgate.net It is most powerfully used when coupled with liquid chromatography (LC-MS). scispace.com

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like Istamycin C₀, allowing them to be transferred into the gas phase as intact protonated molecules, [M+H]⁺. waters.comresearchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov

The combination of HPLC with ESI-MS/MS has been validated as a robust method for profiling and characterizing the biosynthetic congeners in the istamycin pathway. nih.govresearchgate.net The fragmentation patterns are highly characteristic and can be used to distinguish between different congeners. researchgate.net For Istamycin C₀, the protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 347.3. researchgate.netjmb.or.kr Upon collision-induced dissociation, this precursor ion yields a characteristic product ion at m/z 140.2. researchgate.netjmb.or.kr This specific fragmentation is a key identifier for Istamycin C₀ in complex mixtures.

Selected Reaction Monitoring (SRM) for Targeted Analysis

Selected Reaction Monitoring (SRM) is a highly specific and sensitive tandem mass spectrometry technique used for targeted quantification. proteomics.com.auwikipedia.org In an SRM experiment, a triple quadrupole mass spectrometer is set to select a specific precursor ion in the first quadrupole, fragment it in the second, and select a specific product ion in the third. cuni.cz This precursor-product ion pair is known as a "transition." wikipedia.org

This technique is exceptionally useful for quantifying specific istamycin congeners within a complex fermentation broth. researchgate.netjmb.or.kr By monitoring only the specific transition for Istamycin C₀ (m/z 347.3 → 140.2), analysts can achieve high sensitivity and selectivity, filtering out noise from other co-eluting compounds. researchgate.netjmb.or.krproteomics.com.au This method was explicitly used to trace the profiles of various istamycin congeners, demonstrating its power for targeted analysis. researchgate.netjmb.or.kr

Table 2: Mass Spectrometry Transitions for Selected Istamycin Congeners

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Technique | Reference |

|---|---|---|---|---|

| Istamycin C₀ | 347.3 | 140.2 | SRM | researchgate.net, jmb.or.kr |

| Istamycin A₀/B₀ | 333.3 | 126.2 | SRM | researchgate.net, jmb.or.kr |

| Istamycin C₁ | 432.3 | 140.2 | SRM | researchgate.net, jmb.or.kr |

| Istamycin A/B | 390.3 | 126.2 | SRM | researchgate.net, jmb.or.kr |

| Istamycin X₀/Y₀ | 319.3 | 112.1 | SRM | researchgate.net, jmb.or.kr |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Structure (Implied from similar compound studies)

While HPLC and MS are powerful tools for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of new chemical entities, including istamycin congeners. researchgate.netresearchgate.net NMR provides detailed information about the carbon-hydrogen framework and the stereochemistry of a molecule.

Future Directions in Istamycin C0 Research

Exploration of Undiscovered Biosynthetic Genes and Pathways

While the biosynthetic gene cluster for istamycins in Streptomyces tenjimariensis has been identified, a complete understanding of the regulatory and tailoring steps involved in producing Istamycin C0 remains an area for further investigation. nih.gov Future research will likely focus on uncovering novel enzymatic functions within and outside the known gene cluster that could influence the yield and diversity of istamycin compounds. The biosynthesis of aminoglycosides involves a complex series of enzymatic reactions, and it is plausible that uncharacterized enzymes play a role in the intricate biosynthetic pathways of these antibiotics. nih.gov

Key areas of exploration include:

Identification of regulatory elements: Unraveling the complex regulatory networks that govern the expression of the istamycin biosynthetic genes could lead to strategies for upregulating production.

Characterization of tailoring enzymes: A deeper understanding of the enzymes responsible for modifications to the istamycin core structure could open avenues for generating novel derivatives with improved properties.

Comparative genomics: Comparing the biosynthetic gene clusters of S. tenjimariensis with those of other aminoglycoside-producing organisms may reveal conserved or unique genes that could be targeted for manipulation. nih.gov

Bioengineering of Streptomyces tenjimariensis for Enhanced Production and Novel Congeners

Metabolic engineering of the native producer, Streptomyces tenjimariensis, presents a powerful strategy to enhance the production of Istamycin C0 and to generate novel, structurally diverse congeners. nih.gov By manipulating the genetic makeup of this bacterium, researchers can overcome rate-limiting steps in the biosynthetic pathway and introduce new enzymatic activities.

Strategies for bioengineering S. tenjimariensis include:

Overexpression of positive regulators: Increasing the expression of genes that positively regulate the istamycin biosynthetic pathway can lead to a significant increase in antibiotic titer.

Heterologous expression of genes: Introducing genes from other antibiotic biosynthetic pathways into S. tenjimariensis could result in the creation of hybrid aminoglycosides with unique activities. nih.gov

Optimization of fermentation conditions: A recent study utilized a central composite design to optimize the production of istamycin by Streptomyces tenjimariensis, demonstrating the potential for process optimization to enhance yield. dntb.gov.ua

| Bioengineering Strategy | Potential Outcome |

| Overexpression of pathway-specific positive regulatory genes | Increased yield of Istamycin C0. |

| Co-expression of genes from other aminoglycoside pathways | Generation of novel istamycin congeners with altered structures and potentially improved activity. |

| Deletion of competing metabolic pathway genes | Redirection of precursor metabolites towards Istamycin C0 biosynthesis, leading to higher production. |

| Introduction of genes encoding modifying enzymes | Creation of new istamycin derivatives with enhanced efficacy or reduced susceptibility to resistance mechanisms. |

Rational Design of Resistance-Proof Aminoglycosides

The rise of bacterial resistance to aminoglycosides, primarily through enzymatic modification, necessitates the rational design of new derivatives that can evade these resistance mechanisms. researchgate.net By understanding the structural basis of aminoglycoside recognition by resistance enzymes, medicinal chemists can design modifications to the Istamycin C0 scaffold that prevent enzymatic inactivation while maintaining antibacterial activity.

Key approaches in the rational design of resistance-proof aminoglycosides include:

Structural modifications at sites of enzymatic attack: Altering the chemical groups on the aminoglycoside that are targeted by modifying enzymes can render the antibiotic insensitive to inactivation. mdpi.com

Development of hybrid antibiotics: Combining the istamycin scaffold with other antibacterial agents can create molecules with dual mechanisms of action, potentially reducing the likelihood of resistance development. mdpi.com

Targeting conserved regions of the bacterial ribosome: Designing aminoglycosides that bind to highly conserved regions of the ribosomal RNA can minimize the impact of target-site mutations that confer resistance.

The C-3′,4′-dideoxygenation found in some aminoglycosides is known to prevent deactivation by aminoglycoside 3′-phosphotransferase (APH(3′)), a common resistance enzyme. researchgate.net Exploring similar modifications for the istamycin scaffold could be a fruitful avenue for developing more robust antibiotics.

Advanced Chemical Biology Approaches to Dissect Istamycin-Target Interactions

A detailed understanding of how Istamycin C0 interacts with its primary target, the bacterial ribosome, is crucial for the development of improved analogs. Advanced chemical biology techniques offer powerful tools to probe these interactions at a molecular level. e-bookshelf.dewiley-vch.dewiley.com

Future research in this area will likely involve:

Development of chemical probes: Synthesizing Istamycin C0 derivatives with photo-crosslinking agents and reporter tags will enable the precise identification of binding sites on the ribosome and other potential cellular targets. frontiersin.orgnih.gov

Activity-based protein profiling (ABPP): This technique can be used to identify the cellular targets of Istamycin C0 and to understand its mechanism of action in a broader biological context. frontiersin.org

Cryo-electron microscopy (Cryo-EM): High-resolution structural studies of Istamycin C0 bound to the ribosome will provide detailed insights into the key molecular interactions, guiding the design of more potent derivatives.

By elucidating the intricate details of istamycin-target interactions, researchers can design new compounds with enhanced binding affinity and specificity, ultimately leading to more effective and durable antibiotics.

Q & A

Q. Q. How should researchers address ethical considerations in Streptomyces strain engineering for Istamycin C0 studies?

- Methodological Answer : Adhere to institutional biosafety guidelines (e.g., BSL-2 containment for antibiotic-resistant strains). Document strain deposition in public repositories (e.g., ATCC) for reproducibility. Disclose conflicts of interest (e.g., industry partnerships) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.